N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features an isoxazole ring, a phenylpiperazine moiety, and an oxalamide linkage, which collectively contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-keto esters under acidic conditions.
Synthesis of Phenylpiperazine: The phenylpiperazine moiety is often prepared by reacting piperazine with bromobenzene in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the isoxazole and phenylpiperazine intermediates with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions:
Oxidation: The isoxazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of isoxazole-3-carboxylic acid.
Reduction: Formation of N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)amine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has been studied for various scientific research applications:
Biological Studies: The compound’s structure allows it to interact with various biological pathways, making it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and potentially alleviate symptoms of neurological disorders . Additionally, the compound’s structure allows it to chelate metal ions and exhibit antioxidant properties, further contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s therapy.
Uniqueness
N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to its multifunctional nature, allowing it to interact with multiple biological targets simultaneously. This property makes it a promising candidate for developing new therapeutic agents with enhanced efficacy and reduced side effects compared to single-target drugs .
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c24-17(18(25)20-16-7-14-26-21-16)19-8-4-9-22-10-12-23(13-11-22)15-5-2-1-3-6-15/h1-3,5-7,14H,4,8-13H2,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUKZFUZMDSFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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